molecular formula C12H10O3 B8112543 3-Hydroxynaphthalen-1-YL acetate

3-Hydroxynaphthalen-1-YL acetate

Cat. No.: B8112543
M. Wt: 202.21 g/mol
InChI Key: MELGHTFKAAXDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxynaphthalen-1-YL acetate is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group at the third position and an acetate group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxynaphthalen-1-YL acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxynaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Another method involves the use of antimony(III) acetate as a catalyst in a one-pot three-component reaction. This method involves the condensation of 2-naphthol, aldehydes, and acetamide under solvent-free conditions at ambient temperature . This approach offers advantages such as high yields, mild reaction conditions, and easy purification.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or antimony(III) acetate are used to accelerate the reaction, and the product is typically purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynaphthalen-1-YL acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.

Major Products

Scientific Research Applications

3-Hydroxynaphthalen-1-YL acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxynaphthalen-1-YL acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxynaphthalen-1-YL acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the hydroxyl and acetate groups affects the compound’s ability to participate in various chemical reactions and interact with biological targets, making it distinct from its isomers .

Properties

IUPAC Name

(3-hydroxynaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8(13)15-12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELGHTFKAAXDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.